molecular formula C16H15N5O2 B13872828 N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide

Cat. No.: B13872828
M. Wt: 309.32 g/mol
InChI Key: NMGWIMOITSAFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide is a synthetic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a 3-phenylpropanamide group at the 5-position. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenylpropanamide

InChI

InChI=1S/C16H15N5O2/c22-14(8-7-12-5-2-1-3-6-12)19-13-11-17-16(20-15(13)23)21-10-4-9-18-21/h1-6,9-11H,7-8H2,(H,19,22)(H,17,20,23)

InChI Key

NMGWIMOITSAFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN=C(NC2=O)N3C=CC=N3

Origin of Product

United States

Biological Activity

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C15H19N5O2
Molecular Weight 301.34 g/mol
IUPAC Name This compound
InChI Key CHAUKWZWUBNSPL-UHFFFAOYSA-N

Antioxidant Activity

Research has indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant antioxidant properties. For instance, a study demonstrated that thienopyrazole derivatives could protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as antioxidants in biological systems .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The antimicrobial effects of pyrazole derivatives have also been documented. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal pathogens, indicating their potential use in treating infectious diseases .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of various cellular pathways, resulting in the observed biological effects .

Case Study 1: Antioxidant Effects on Erythrocytes

In a controlled study involving African catfish (Clarias gariepinus), the administration of thienopyrazole compounds resulted in a marked decrease in the percentage of altered erythrocytes when exposed to oxidative stress from 4-nonylphenol. The control group exhibited 40.3% altered erythrocytes, while those treated with thienopyrazole derivatives showed significantly lower percentages (as low as 0.6% for some compounds) .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that derivatives similar to this compound could inhibit cell growth by inducing apoptosis through caspase activation pathways. The IC50 values for these compounds ranged from 10 to 25 µM depending on the specific cell line tested .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidine derivatives, differing primarily in substituent groups. Below is a systematic comparison based on available evidence:

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Compound Name / ID Substituents at 2-Position Substituents at 5-Position Key Properties/Applications Reference
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide 1H-pyrazol-1-yl 3-phenylpropanamide Hypothesized kinase inhibition (analog-based)
N-(6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide (Compound 2) Pyridazin-3-yl 3-phenylpropanamide Higher polarity due to pyridazine; improved solubility
N-(6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide (Compound 3) Pyridin-2-yl 3-phenylpropanamide Enhanced π-π stacking potential for receptor binding
N-(6-oxo-2-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenylpropanamide (Compound 5) 1H-1,2,4-triazol-1-yl 3-phenylpropanamide Increased hydrogen-bonding capacity
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide (CAS 1343458-61-6) 1H-pyrazol-1-yl 2-(pyridin-4-yl)acetamide Broader pharmacological profile (e.g., kinase or protease inhibition)
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide 4-hydroxy 3-(4-bromophenyl)-N-[(S)-1-phenylethyl] Crystallographic data (triclinic system; $ V = 1004.0 \, \text{Å}^3 $)

Key Observations :

The 3-phenylpropanamide chain in the target compound introduces hydrophobicity, which may enhance membrane permeability but reduce solubility compared to acetamide analogs (e.g., CAS 1343458-61-6) .

Binding Interactions: Pyridin-2-yl (Compound 3) and 1H-1,2,4-triazol-1-yl (Compound 5) groups enable stronger π-π stacking and hydrogen bonding, respectively, which could enhance affinity for enzymatic targets .

Synthetic Accessibility :

  • The target compound likely shares synthetic routes with analogs in , involving condensation of pyrimidine precursors with aldehyde or amine derivatives in DMSO/H₂O .
  • Bis- and tris-substituted analogs () require chromatographic separation, indicating challenges in purifying multi-substituted derivatives .

Pharmacological Potential: Pyrazole-containing analogs (e.g., CAS 1343458-61-6) are marketed for kinase inhibition, suggesting similar applications for the target compound . High-throughput screening data () highlight pyrimidine derivatives as candidates for broad-spectrum drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.